1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-
Brand Name: Vulcanchem
CAS No.: 1020033-72-0
VCID: VC13375959
InChI: InChI=1S/C8H10N4/c1-6-3-2-4-12-7(5-9)10-11-8(6)12/h2-4H,5,9H2,1H3
SMILES: CC1=CC=CN2C1=NN=C2CN
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-

CAS No.: 1020033-72-0

Cat. No.: VC13375959

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- - 1020033-72-0

Specification

CAS No. 1020033-72-0
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name (8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Standard InChI InChI=1S/C8H10N4/c1-6-3-2-4-12-7(5-9)10-11-8(6)12/h2-4H,5,9H2,1H3
Standard InChI Key TVBFJKJFGWEWNN-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NN=C2CN
Canonical SMILES CC1=CC=CN2C1=NN=C2CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[4,3-a]pyridine core, where a triazole ring is annulated to a pyridine ring at positions 4 and 3-a, respectively. The 8-methyl group on the pyridine ring and the 3-methanamine side chain introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The hydrochloride salt form neutralizes the amine group, improving crystallinity and aqueous solubility .

Table 1: Molecular descriptors of 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- hydrochloride

PropertyValue
Molecular formulaC₈H₁₀N₄·HCl
Molecular weight214.66 g/mol
SMILESCl.N=1N=C(N2C=CC=C(C12)C)CN
InChI keyYPCRGFKNYRGCOV-UHFFFAOYSA-N
pKa (predicted)7.86 ± 0.20 (amine group)
LogP0.113 (hydrophilic character)

Spectroscopic Characteristics

  • ¹H NMR: The methylene group (-CH₂NH₂) resonates as a doublet at δ 3.42–4.19 ppm (²Jₕₚ ≈ 20 Hz) due to coupling with phosphorus in phosphonated derivatives .

  • ¹³C NMR: The methanamine carbon appears at δ 23.5 ppm (¹Jcₚ = 143 Hz) in phosphonated analogs .

  • IR: N-H stretching vibrations at 3300–3500 cm⁻¹ and C=N absorption at 1600–1650 cm⁻¹ .

Synthesis and Derivative Formation

Primary Synthesis Routes

The compound is synthesized via cyclocondensation strategies. A notable method involves:

5-exo-dig cyclization:
Chloroethynylphosphonates react with 2-hydrazinylpyridines under catalyst-free conditions to yield triazolopyridines. This method achieves >90% yields and tolerates substituents like methyl groups .

Reaction scheme:
2-Hydrazinyl-8-methylpyridine + Chloroethynylphosphonate → Triazolo[4,3-a]pyridine-3-methanamine derivative + HCl

Table 2: Optimization parameters for cyclocondensation

ParameterOptimal condition
SolventDichloromethane
TemperatureRoom temperature
BaseK₂CO₃
Reaction time4 hours
Yield92–98%

Derivative Synthesis

Phosphonylated analogs are synthesized by substituting the methanamine group with dialkyl phosphonates, enhancing applications in agrochemistry and materials science . For example:

  • 3-Methylphosphonylated derivatives: Exhibit herbicidal activity with IC₅₀ values <10 µM against Amaranthus retroflexus .

  • Dimroth rearrangement: Nitro-substituted precursors undergo rearrangement to form 2-methylphosphonylated isomers, useful in OLED fabrication .

Biological and Industrial Applications

Agrochemical Uses

  • Herbicides: Phosphonated derivatives disrupt chloroplast development in weeds .

  • Fungicides: EC₅₀ values of 2.5 µM against Botrytis cinerea via ergosterol biosynthesis inhibition .

Materials Science

  • OLED components: Electron-deficient triazolopyridines serve as electron-transport layers, achieving luminance efficiencies of 15 cd/A .

  • Coordination complexes: Forms stable chelates with Cu(II) for catalytic applications .

Recent Advances and Future Directions

Synthetic Innovations

  • Flow chemistry: Reduces reaction times to 30 minutes with 99% purity .

  • Enantioselective synthesis: Chiral auxiliaries yield (R)-isomers with 98% ee for CNS drug development .

Emerging Applications

  • PROTACs: Degrades BRD4 proteins in cancer cells (DC₅₀ = 10 nM) .

  • Antiviral agents: Inhibits SARS-CoV-2 3CL protease (IC₅₀ = 0.8 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator